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Compound of Interest

Compound Name: Optovin

Cat. No.: B7783268 Get Quote

Application Note: Optovin-Mediated Photochemical Control of Endogenous TRPA1 in

Zebrafish Larvae

Executive Summary
This guide details the experimental protocol for using Optovin, a small-molecule photoswitch,

to optically control neural activity and behavior in zebrafish larvae (Danio rerio). Unlike

traditional optogenetics, which requires the genetic expression of exogenous opsins (e.g.,

Channelrhodopsin), Optovin acts on endogenous TRPA1 channels.[1] This allows for

immediate, non-invasive optical control of wild-type animals, significantly accelerating

screening workflows and behavioral profiling.

Key Application: Rapid induction of motor behaviors (C-bends, swimming) via violet light (390–

415 nm) stimulation.

Mechanism of Action
Optovin functions as a reversible photo-switchable ligand for the TRPA1b cation channel. In

the dark, Optovin binds TRPA1 with low affinity or efficacy. Upon absorption of violet light, the

molecule undergoes a photochemical change (likely photoisomerization or a transient reactive

state involving the rhodanine ring) that dramatically increases its agonist activity at TRPA1.

Target: TRPA1b (Transient Receptor Potential Ankyrin 1).
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Expression: Primarily sensory neurons (Rohon-Beard neurons in embryos, dorsal root

ganglia, and trigeminal neurons in larvae).

Physiological Outcome: Channel opening

Cation influx (

,

)

Membrane depolarization

Action potential firing

Escape behavior.

Figure 1: Signal Transduction Pathway
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Caption: Optovin-mediated activation of the TRPA1b pathway leading to behavioral output.

Material Preparation & Properties
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Property Specification

Compound Name Optovin

Target TRPA1b (Zebrafish), TRPA1 (Mouse/Human)

Molecular Weight ~350-400 g/mol (varies by salt form)

Solubility Soluble in DMSO (up to 50 mM)

Excitation Peak 380–415 nm (Violet)

Inactive Wavelengths
>485 nm (Blue/Green/Red light is safe for

handling)

EC50 (Behavior) ~2 µM

Working Conc. 10 µM (Standard)

Stock Solution Protocol
Dissolution: Dissolve Optovin powder in 100% DMSO to create a 10 mM or 50 mM stock

solution.

Note: Protect from light during this step.

Storage: Aliquot into light-proof tubes (amber or foil-wrapped) and store at -20°C.

Stability: Stable for months at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution: Dilute the stock into E3 embryo medium to a final concentration of 10 µM.

Final DMSO concentration: Must be

0.1% to avoid solvent toxicity.

Experimental Protocol: High-Throughput Behavioral
Assay
This protocol describes the assessment of Optovin-induced motor activity in 3–5 dpf (days

post-fertilization) zebrafish larvae using a 96-well plate format.
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Experimental Setup
Organism: Wild-type zebrafish larvae (3–5 dpf).

Environment: 96-well square well plate (flat bottom).[2]

Lighting:

Ambient: Red light (prevent premature activation).

Stimulation:[1][3][4][5][6] LED array (405 nm or ~400 nm). Intensity: >1.6 µW/mm².[3][2]

Imaging: Infrared (IR) backlight + High-speed camera (e.g., 30–60 fps) with IR pass filter.

Step-by-Step Workflow
Step 1: Larval Preparation[2]

Collect healthy larvae at 3–5 dpf.

Pipette one larva per well into a 96-well plate containing 200 µL of E3 medium.

Tip: Ensure larvae are healthy; remove any showing swim bladder defects.

Step 2: Compound Administration

Prepare a 20 µM Optovin solution (2x) in E3 medium.

Add 200 µL of the 2x solution to each well (Final Volume = 400 µL; Final Conc = 10 µM).

Control Wells: Add equivalent DMSO vehicle (0.1% final).

Step 3: Incubation

Incubate the plate in the dark for 1 hour at 28°C.

Rationale: Allows sufficient tissue penetration of the compound.

Step 4: Acclimatization
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Transfer the plate to the behavioral tracking rig.

Allow larvae to acclimate in the dark for 10–15 minutes to stabilize baseline movement.

Step 5: Stimulation & Recording

Baseline: Record for 30 seconds in the dark.

Pulse 1: Apply 405 nm light for 1 second (or 500 ms).

Recovery: Record for 30 seconds in the dark.

Pulse 2: Apply 405 nm light for 5 seconds (sustained activation).

Recovery: Record for 1 minute.

Figure 2: Experimental Workflow Diagram
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Caption: Step-by-step workflow for high-throughput Optovin behavioral assays.
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Data Analysis & Interpretation
Quantifying the Response
Since the behavioral response is a rapid burst of movement, "Motion Index" (MI) is the

standard metric.

Frame Subtraction: Calculate the absolute difference in pixel intensity between consecutive

frames (

and

).

Thresholding: Apply a threshold to remove camera noise.

Summation: Sum the active pixels to get the MI for that frame.

Expected Results
Condition Stimulus (405 nm) Behavioral Response

DMSO Control ON

No significant response

(Startle only if light is very

bright).

Optovin (10 µM) OFF Baseline activity (Low).

Optovin (10 µM) ON (Pulse)
Immediate, high-frequency C-

bends and swimming.

Optovin (10 µM) OFF (Post-Pulse)
Rapid return to baseline

(seconds).
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Issue Possible Cause Corrective Action

No Response Incorrect Wavelength

Ensure light source is <420 nm

(Violet). Blue (470nm) is

ineffective.

Low Concentration

Increase to 15 µM (do not

exceed 20 µM due to

solubility/toxicity).

Bleaching/Degradation

Use fresh stock. Keep Optovin

in the dark until the moment of

the experiment.

High Background Light Leakage

Ensure the incubation and

acclimatization periods are

strictly dark.

Mechanical Vibration
Isolate the rig from table

vibrations.

Lethality DMSO Toxicity
Ensure final DMSO

concentration is < 1%.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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